molecular formula C14H15NO4 B175294 exo-3-Cbz-3-azabicyclo[3.1.0]hexane-6-carboxylic acid CAS No. 134575-15-8

exo-3-Cbz-3-azabicyclo[3.1.0]hexane-6-carboxylic acid

Cat. No. B175294
CAS RN: 134575-15-8
M. Wt: 261.27 g/mol
InChI Key: ICSLZBSYUJAPNS-FOSCPWQOSA-N
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Description

The compound of interest, exo-3-Cbz-3-azabicyclo[3.1.0]hexane-6-carboxylic acid, is a derivative of azabicyclohexane carboxylic acids, which are of significant interest in the field of medicinal chemistry due to their potential biological activities and their use as building blocks in organic synthesis. These compounds are structurally related to amino acids and have been explored for their utility in drug design and synthesis of peptidomimetics .

Synthesis Analysis

The synthesis of azabicyclohexane derivatives has been approached through various synthetic routes. For instance, the synthesis of all four stereoisomers of a related compound, 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid, was achieved by adjusting reaction conditions to obtain either cis or trans acids, with optical resolution accomplished via diastereomeric salt formation or chromatography on a chiral stationary phase . Similarly, a Pd-catalyzed asymmetric cyclization/cyclopropanation/carbonylation of 1,6-enynes has been used to access chiral 3-azabicyclo[3.1.0]hexanes, demonstrating the versatility of synthetic methods available for constructing these frameworks .

Molecular Structure Analysis

The molecular structure of azabicyclohexane derivatives is characterized by the presence of a bicyclic ring system that can adopt different stereochemistries. The stereochemical assignment of such compounds can be confirmed by methods such as X-ray crystallography, as was done for the exo stereoisomer of 7-methyl-7-azabicyclo[2.2.1]heptan-2-ol . Ab initio calculations have also been used to explain cis selectivity observed in the synthesis of related compounds .

Chemical Reactions Analysis

Azabicyclohexane carboxylic acids can undergo various chemical reactions, including electrophilic addition-rearrangement , Diels-Alder reactions , and photocycloadditions . These reactions are crucial for the functionalization and transformation of the azabicyclohexane core into more complex structures with potential biological activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of azabicyclohexane derivatives are influenced by their bicyclic structure and the substituents attached to the ring system. For example, the thermolysis of esters of substituted azabicyclohexane carboxylic acids can yield mixtures of exo and endo isomers, with the reaction conditions influencing the isomeric outcome . The presence of substituents such as the Cbz (carbobenzyloxy) group can also affect the compound's reactivity and solubility, which are important considerations in the context of drug design and synthesis .

Scientific Research Applications

1. Synthesis and Chemical Properties

  • Thermolysis and Isomerization : Heating the esters of substituted 2,3,7-triazabicyclo[3.3.0]oct-3-ene-4-carboxylic acids can produce esters of 3-azabicyclo[3.1.0]hexane-6-carboxylic acids, including exo-3-Cbz-3-azabicyclo[3.1.0]hexane-6-carboxylic acid as a mixture of exo and endo isomers. This reaction showcases the chemical behavior of the compound under high temperature conditions (Molchanov, Stepakov, & Kostikov, 2000).
  • Halogenation Reactions : Substituted methyl 2,3,7-triazabicyclo[3.3.0]oct-3-ene-4-carboxylates, which can be considered structurally related to this compound, react with iodinating agents to yield exo and endo isomers of methyl 6-iodo-3-azabicyclo[3.1.0]hexane-6-carboxylates (Molchanov, Stepakov, Boitsov, Kopf, & Kostikov, 2003).

2. Applications in Peptide Synthesis

  • Dipeptide Mimetics : The synthesis of various stereoisomers of 2-oxo-3-(N-Cbz-amino)-1-azabicyclo[4.3.0]nonane-9-carboxylic acid, a compound related to this compound, has been achieved. These compounds are considered as dipeptide mimetics, indicating potential applications in peptide synthesis and drug development (Mulzer, Schülzchen, & Bats, 2000).

3. Applications in Drug Synthesis

  • Broad Spectrum Antibacterial : Trovafloxacin, a broad-spectrum antibacterial agent, incorporates a similar structural element, (1α,5α,6α)-3-azabicyclo[3.1.0]hexane, in its composition. This illustrates the potential of this compound or similar structures in the development of antibacterial drugs (Norris et al., 2000).

Future Directions

The future directions for research on “exo-3-Cbz-3-azabicyclo[3.1.0]hexane-6-carboxylic acid” and similar compounds likely involve further exploration of their synthesis, properties, and potential applications. Given the interest in azabicyclo hexane derivatives in pharmaceutical research, there may be potential for the development of new drugs incorporating this structural motif .

properties

IUPAC Name

(1S,5R)-3-phenylmethoxycarbonyl-3-azabicyclo[3.1.0]hexane-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO4/c16-13(17)12-10-6-15(7-11(10)12)14(18)19-8-9-4-2-1-3-5-9/h1-5,10-12H,6-8H2,(H,16,17)/t10-,11+,12?
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICSLZBSYUJAPNS-FOSCPWQOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C2C(=O)O)CN1C(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2[C@@H](C2C(=O)O)CN1C(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00361603
Record name (1R,5S)-3-[(Benzyloxy)carbonyl]-3-azabicyclo[3.1.0]hexane-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00361603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

134575-15-8
Record name (1R,5S)-3-[(Benzyloxy)carbonyl]-3-azabicyclo[3.1.0]hexane-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00361603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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